molecular formula C23H19ClFN3O3S B2539394 N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252896-05-1

N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2539394
CAS RN: 1252896-05-1
M. Wt: 471.93
InChI Key: IWOPTJGKUFCPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O3S and its molecular weight is 471.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Researchers have assessed its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mechanism of action and potential as an antimicrobial agent is crucial for developing novel antibiotics .

Thiazole Chemistry and Drug Development

The synthesis of this compound involves Hantzsch thiazole synthesis, a versatile method for creating thiazole derivatives. Thiazoles play a pivotal role in drug discovery, with several existing drugs (e.g., Sulfathiazole, Abafungin, and antiretrovirals) containing thiazole scaffolds. Researchers explore variations of this compound to enhance drug efficacy against conditions like HIV infections, cancer, hypertension, and allergies .

Nitazoxanide Analogs

Nitazoxanide, an antimicrobial drug, has demonstrated effectiveness against Helicobacter pylori. Researchers investigate analogs of nitazoxanide, including compounds like the one , to improve antimicrobial activity and minimize cross-resistance .

Anti-Inflammatory Potential

The compound’s structure suggests potential anti-inflammatory properties. Similar molecules have been studied as anti-inflammatory agents. For instance, Darbufelone, a related compound, inhibits lung cancer cell growth .

Anticancer Research

Exploring the compound’s effects on cancer cells is essential. Researchers evaluate its antiproliferative efficacy in human breast cancer (BT-20) and colorectal cancer (HCT116, HT29, and SW620) cell lines. Investigating its impact on cancer pathways and potential as a therapeutic agent is an active area of study .

Crystal Structure Prediction

Ab initio crystal structure prediction techniques aim to identify plausible conformers of flexible molecules. Researchers have applied these methods to study the compound’s possible conformations, which can inform drug design and interactions .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-16-5-6-18(25)17(24)10-16/h3-10,19,21H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHXYILKJLFEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

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